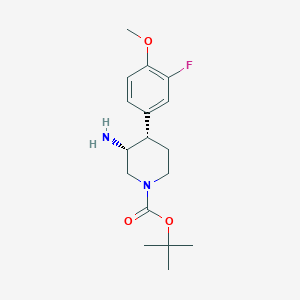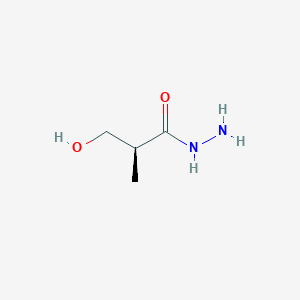
N-Fmoc-(S)-3-(methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-(S)-3-(methylamino)butanoic acid is a derivative of amino acids, specifically modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is particularly favored because it can be removed under mild conditions, making it ideal for solid-phase peptide synthesis.
Mecanismo De Acción
Target of Action
N-Fmoc-(S)-3-(methylamino)butanoic acid, also known as (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid, is primarily used in the protection of amines and amino acids . The compound’s primary targets are a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .
Mode of Action
The compound acts by providing an efficient and environmentally friendly Fmoc protection to its targets . This protection occurs in aqueous media under mild and catalyst-free conditions . The reaction is chemoselective in the presence of ambident nucleophiles .
Biochemical Pathways
The compound plays a crucial role in the synthesis of N-Methylamino acids compatible with Fmoc solid-phase peptide synthesis . This process is experimental and the biochemical pathways may be updated as the learning algorithm improves .
Result of Action
The result of the compound’s action is the efficient synthesis of N-Methylamino acids compatible with Fmoc solid-phase peptide synthesis . This enables the creation of a variety of peptides for biological research and therapeutic applications .
Action Environment
The action of this compound is influenced by environmental factors such as the pH and temperature of the aqueous media in which the reaction takes place . The reaction occurs under mild and catalyst-free conditions, suggesting that it can be carried out in a wide range of environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(S)-3-(methylamino)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-(S)-3-(methylamino)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino group.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides in the presence of coupling reagents like HATU or EDC to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU or EDC in DMF or DCM.
Major Products Formed
Deprotection: Free amino acid or peptide.
Aplicaciones Científicas De Investigación
N-Fmoc-(S)-3-(methylamino)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biomaterials: Utilized in the development of bio-inspired materials and hydrogels for drug delivery and tissue engineering.
Comparación Con Compuestos Similares
Similar Compounds
- N-Fmoc-(S)-3-(amino)butanoic acid
- N-Fmoc-(S)-3-(ethylamino)butanoic acid
- N-Fmoc-(S)-3-(propylamino)butanoic acid
Uniqueness
N-Fmoc-(S)-3-(methylamino)butanoic acid is unique due to its specific methylamino substitution, which can influence the reactivity and properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propiedades
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJSQFKHUHKZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6598772.png)

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)

![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)



